3-Phenyl-4-piperidone
Description
Historical Trajectory of Piperidone Chemistry
The exploration of piperidine (B6355638) and its derivatives dates back to 1850 when it was first isolated from piperine, the alkaloid responsible for the pungency of black pepper. wikipedia.orgatamanchemicals.com The name "piperidine" itself is derived from the Latin word for pepper, "piper". atamanchemicals.com Early research in the 20th century laid the groundwork for understanding the chemistry of piperidones, which are derivatives of piperidine containing a ketone functional group. A notable early publication in this field is "Studies in Piperidone Chemistry. I. A Synthesis of 5-Homopiperazinones," which appeared in The Journal of Organic Chemistry in 1949. acs.org Over the decades, the synthesis and reactions of piperidones have been extensively studied, leading to a wealth of chemical knowledge.
Significance of 4-Piperidone (B1582916) Scaffolds in Organic Synthesis and Chemical Biology Research
The 4-piperidone scaffold is a versatile building block in organic synthesis, primarily due to its prevalence in a wide array of pharmacologically active agents. acs.org This structural motif is particularly dominant in many central nervous system (CNS) agents, including antidepressants, anxiolytics, and antipsychotics. acs.org The strategic placement of substituents on the piperidone ring allows for the fine-tuning of a compound's biological activity. acs.org
In chemical biology, 4-piperidone derivatives are utilized as scaffolds for creating diverse molecular libraries to screen for various biological activities. For instance, 3,5-bis(ylidene)-4-piperidone scaffolds are considered mimics of curcumin (B1669340) and have shown a broad spectrum of biological properties. nih.govrsc.org The ability to readily modify the 4-piperidone core makes it an attractive starting point for the development of novel probes and therapeutic candidates. ontosight.ai Research has demonstrated that derivatives of 4-piperidone can exhibit a range of biological effects, including analgesic, anti-inflammatory, and neuromodulatory activities. ontosight.ai
Genesis of Research on 3-Phenyl-4-piperidone
Research into this compound and its derivatives stems from the broader interest in phenylpiperidines as pharmacophores. The introduction of a phenyl group at the 3-position of the piperidone ring significantly influences the molecule's conformational preferences and its interactions with biological targets. The synthesis of 1-methyl-3-phenyl-4-piperidone has been documented as a key intermediate in the preparation of more complex molecules. prepchem.com The synthesis of trans-3-phenyl-4-piperidinol from this compound highlights the utility of this compound as a precursor for stereochemically defined structures. prepchem.com
Scope and Objectives of Current Academic Investigations Pertaining to this compound
Current academic investigations into this compound are multifaceted, focusing on several key areas:
Synthesis of Novel Derivatives: Researchers are actively developing new synthetic methodologies to create a diverse range of this compound derivatives. This includes the synthesis of N-substituted analogs and compounds with further modifications on the phenyl ring or the piperidone core. nih.govnih.gov
Biological Evaluation: A primary objective is to explore the pharmacological potential of these new derivatives. Studies have investigated their activity as antiviral, antibacterial, and antifungal agents. nih.govresearchgate.net For example, certain 3-phenylpiperidine-2,6-dione derivatives have shown moderate antiviral activity against Coxsackie B2 virus (CVB-2) and Herpes Simplex Virus-1 (HSV-1). nih.gov
Structure-Activity Relationship (SAR) Studies: A significant focus is on understanding how the structural features of this compound derivatives relate to their biological activity. By systematically altering the structure and assessing the impact on efficacy, researchers aim to design more potent and selective compounds. researchgate.net
Development of Asymmetric Syntheses: Achieving stereochemical control is crucial in medicinal chemistry. Therefore, a key objective is the development of efficient asymmetric syntheses to obtain enantiomerically pure this compound derivatives, which can exhibit different pharmacological profiles. researchgate.net
Research Findings on this compound and its Derivatives
| Derivative | Synthetic Method Highlight | Noteworthy Finding | Reference |
|---|---|---|---|
| 1-methyl-3-phenyl-4-piperidone | Dieckmann condensation of ethyl N-(2-ethoxycarbonylethyl)-3-methylamino-2-phenylpropionate. | Serves as a key intermediate for more complex piperidine derivatives. | prepchem.com |
| trans-3-phenyl-4-piperidinol | Reduction of this compound using sodium borohydride (B1222165). | Demonstrates the utility of this compound as a precursor for stereospecific synthesis. | prepchem.com |
| 3-Phenylpiperidine-2,6-dione derivatives | Condensation of 2-phenylglutaric anhydride (B1165640) with ammonium (B1175870) carbonate, followed by alkylation and condensation with amines. | Some derivatives exhibit moderate antiviral activity against CVB-2 and HSV-1. | nih.govresearchgate.net |
| 3-phenyl-4-benzylaminopiperidine derivatives | Structural modification of a 3-benzhydrylpiperidone derivative. | Identified as potent tachykinin NK(1) receptor antagonists. | researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-phenylpiperidin-4-one |
InChI |
InChI=1S/C11H13NO/c13-11-6-7-12-8-10(11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
InChI Key |
GCSFYHTYULPVGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Strategies for 3 Phenyl 4 Piperidone
Classical Approaches to 3-Phenyl-4-piperidone Ring Formation
Classical methods for constructing the this compound scaffold have traditionally relied on multi-component reactions and intramolecular cyclizations. These foundational strategies have been instrumental in providing access to this important heterocyclic core.
Multi-component Reactions Leading to this compound
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like this compound in a single synthetic operation. These reactions combine three or more starting materials to form a product that incorporates a substantial portion of all the reactants.
One notable MCR approach involves the condensation of an aromatic aldehyde, an amine, and a β-ketoester. semanticscholar.org For instance, the reaction of benzaldehyde, aniline (B41778), and ethyl acetoacetate (B1235776) can be catalyzed by sodium lauryl sulfate (B86663) (SLS) in water at room temperature to afford highly substituted piperidines. semanticscholar.org This method is considered environmentally friendly due to the use of a recyclable catalyst and water as the solvent. semanticscholar.org The proposed mechanism involves the initial formation of an enamine from the aniline and β-ketoester, and an imine from the aniline and benzaldehyde. A subsequent intermolecular Mannich-type reaction between the enamine and imine leads to an intermediate that cyclizes to form the piperidine (B6355638) ring. semanticscholar.org
Another example is the four-component synthesis of piperidone scaffolds through an intermolecular Diels-Alder reaction. researchgate.net This strategy allows for the creation of structurally diverse and stereochemically complex polysubstituted piperidine derivatives. researchgate.net
| Reactants | Catalyst/Conditions | Product | Reference |
| Benzaldehyde, Aniline, Ethyl acetoacetate | Sodium Lauryl Sulfate (SLS), Water, Room Temperature | Highly substituted piperidine | semanticscholar.org |
| Acid chlorides, N-trialkylsilylimines, Electron-poor olefins | Thermal conditions | Polysubstituted piperidones via Diels-Alder | researchgate.net |
Cyclization Reactions in this compound Synthesis
Intramolecular cyclization reactions are a cornerstone in the synthesis of cyclic compounds, including this compound. These reactions involve the formation of a ring from a single molecule containing two reactive functional groups.
A common strategy is the Dieckmann condensation, which is an intramolecular cyclization of a diester to form a β-keto ester. This can then be hydrolyzed and decarboxylated to yield the desired piperidone. sciencemadness.org For example, the cyclization of ethyl N-(2-ethoxycarbonylethyl)-3-methylamino-2-phenylpropionate using sodium hydride in toluene (B28343) leads to the formation of 1-methyl-3-phenyl-4-piperidone. prepchem.com
Another approach is the aza-Michael addition, where an amine undergoes a conjugate addition to an α,β-unsaturated carbonyl compound. A double aza-Michael addition to a divinyl ketone substrate can lead to the formation of N-substituted 4-piperidones. kcl.ac.uk This method has been utilized for the synthesis of a variety of N-substituted 4-piperidones in moderate to good yields. kcl.ac.uk
Radical-mediated amine cyclization has also been employed. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) to produce piperidines. mdpi.com
| Starting Material | Reagent/Catalyst | Product | Reference |
| Ethyl N-(2-ethoxycarbonylethyl)-3-methylamino-2-phenylpropionate | Sodium Hydride | 1-Methyl-3-phenyl-4-piperidone | prepchem.com |
| Divinyl ketones and primary amines | Manganese dioxide | N-substituted 4-piperidones | kcl.ac.uk |
| Linear amino-aldehydes | Cobalt(II) catalyst | Piperidines | mdpi.com |
Contemporary Methodologies in this compound Synthesis
Modern synthetic chemistry has introduced a range of sophisticated techniques for the preparation of this compound, focusing on enhanced efficiency, stereocontrol, and sustainability. These include transition-metal catalysis, organocatalysis, and biocatalysis.
Transition-Metal Catalyzed Routes for this compound Elaboration
Transition-metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.
Palladium-catalyzed reactions are prominent in this area. For instance, the intramolecular aminoarylation of alkenes catalyzed by palladium can generate pyrrolidines and can be adapted for piperidine synthesis. acs.org This process involves the oxidative addition of an aryl bromide, followed by coordination of the amine, alkene insertion into the Pd-N bond, and reductive elimination. acs.org Rhodium catalysts have been shown to be effective in the synthesis of 3-substituted piperidines, particularly those with partially fluorinated groups, under milder conditions. mdpi.com
A rhodium-catalyzed asymmetric arylation has been a key step in an efficient synthesis of tosyl-protected (2S)-phenyl-3-piperidone from furfural. rsc.org This methodology, developed by Hayashi's group, provides high yield and excellent enantiomeric excess. rsc.org Zirconocene-induced co-cyclization of 3-arylbutenylallylamines has also been explored for the synthesis of the 4-phenylpiperidine (B165713) pharmacophore. soton.ac.uk
| Reaction Type | Catalyst | Key Features | Reference |
| Intramolecular Aminoarylation | Palladium | Forms C-C and C-N bonds in one step | acs.org |
| Asymmetric Arylation | Rhodium | High enantioselectivity | rsc.org |
| Co-cyclization | Zirconocene | Forms piperidine ring from acyclic precursors | soton.ac.uk |
Organocatalytic and Biocatalytic Methods for this compound Synthesis
Organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often offering milder reaction conditions and high stereoselectivity.
Organocatalytic approaches frequently mimic enzymatic processes. For example, the use of primary amine-thiourea catalysts can facilitate highly selective anti-Michael reactions of aldehydes with nitroolefins, which can be a key step in the synthesis of complex piperidine structures. nih.gov The subsequent Henry reaction can be controlled by a simple base like triethylamine (B128534) to achieve high stereoselectivity. nih.gov
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. A chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to produce substituted piperidines with precise stereochemistry. acs.org This method employs a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. acs.org The reduction of N-Boc-4-piperidone to the corresponding alcohol can be achieved with high conversion using various microbial strains. conicet.gov.ar
| Catalyst Type | Method | Substrate | Product | Reference |
| Organocatalyst (Primary amine-thiourea) | Asymmetric Michael-Henry reaction | Aldehydes and nitroolefins | Highly substituted piperidines | nih.gov |
| Biocatalyst (Amine oxidase/Ene imine reductase) | Chemo-enzymatic dearomatization | N-substituted tetrahydropyridines | Stereo-defined piperidines | acs.org |
| Biocatalyst (Microbial cells) | Reduction | N-Boc-4-piperidone | N-Boc-4-piperidinol | conicet.gov.ar |
Sustainable and Green Chemistry Principles in this compound Preparation
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes to this compound.
A notable example is the one-pot multi-component synthesis of highly substituted piperidines using sodium lauryl sulfate (SLS) as a catalyst in water. semanticscholar.org This method avoids the use of volatile organic solvents and employs a readily available and recyclable catalyst, aligning with green chemistry principles. semanticscholar.org Another solvent-free approach involves a grinding method for the condensation of N-acetyl-3-methyl-2,6-diarylpiperidin-4-one with an aldehyde to produce N-acetyl-3-arylidene-5-methyl-2,6-diarylpiperidin-4-one in good yield. researchgate.net
The use of biomass-derived starting materials is another key aspect of sustainable synthesis. An efficient route to tosyl-protected (2S)-phenyl-3-piperidone has been developed from furfural, which can be derived from agricultural waste like rice straw. rsc.org This strategy highlights the potential for converting renewable resources into valuable chemical intermediates. rsc.org
Optimization of Synthetic Pathways for this compound
The optimization of synthetic routes to this compound and its derivatives is a critical area of research, aiming to improve the economic and environmental viability of its production. Key areas of focus include increasing reaction yields, maximizing atom economy, controlling stereochemistry, and simplifying purification processes.
Yield and Atom Economy Enhancement Strategies
The enhancement of reaction yield and atom economy in the synthesis of piperidone rings is often achieved through the careful selection of catalysts and reaction conditions. Multi-component reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine several starting materials into a single product in one step, minimizing waste.
Research into the one-pot synthesis of highly functionalized piperidines has demonstrated the efficacy of various catalysts in improving yields under mild conditions. researchgate.netorgchemres.org For instance, a five-component reaction to produce polyfunctionalized piperidines was optimized by testing different catalysts, with ascorbic acid in ethanol (B145695) proving highly effective. orgchemres.org Similarly, the use of phenylboronic acid as a catalyst for a three-component synthesis of piperidine derivatives also showed excellent yields. researchgate.net While these examples produce more complex piperidines, the principles of catalyst screening and solvent selection are directly applicable to optimizing the synthesis of the this compound core.
Table 1: Comparison of Catalytic Systems for Piperidine Synthesis This table illustrates the effect of different catalysts on the yield of piperidine synthesis in model reactions, highlighting the importance of catalyst selection.
| Catalyst System | Reaction Type | Solvent | Yield (%) | Reference |
| Phenylboronic Acid (10 mol%) | Three-component | Acetonitrile (B52724) | 92 | researchgate.net |
| Ascorbic Acid (20 mol%) | Five-component | Ethanol | 94 | orgchemres.org |
| [TBBDA] | Multi-component | Ethanol | 91 | academie-sciences.fr |
| No Catalyst | Multi-component | Ethanol | Trace | academie-sciences.fr |
Stereocontrol and Enantioselective Synthesis of this compound Derivatives
The presence of stereocenters at the 3- and 4-positions of the piperidone ring in many biologically active molecules necessitates precise control over stereochemistry during synthesis. Enantioselective synthesis of piperidine derivatives is a field of intense research, employing strategies such as the use of chiral auxiliaries and asymmetric catalysis. researchgate.net
One prominent strategy involves the use of phenylglycinol as a chiral auxiliary. researchgate.netub.edu This commercially available chiral molecule can be condensed with a δ-keto acid derivative to form a bicyclic oxazolopiperidone lactam. ub.edu The rigid conformation of this intermediate allows for the highly regio- and stereocontrolled introduction of substituents onto the piperidine ring. Subsequent reductive cleavage of the chiral auxiliary yields the desired enantiopure piperidine. This method is versatile, and since both enantiomers of phenylglycinol are available, it provides access to both enantiomers of the target molecule. ub.edu
Another powerful approach is asymmetric organocatalysis. Chiral organocatalysts can mediate reactions, such as the Michael addition of aldehydes to nitroalkenes, to generate chiral adducts that can be further transformed into enantiomerically enriched piperidines. researchgate.net The development of efficient methods for constructing these chiral frameworks from readily available precursors is a significant goal in medicinal and pharmaceutical chemistry. researchgate.net For instance, the conjugate addition of lithium cyanocuprates to chiral unsaturated lactams can produce enantiopure trans-3,4-disubstituted 2-piperidone (B129406) derivatives with high stereoselectivity. acs.org
Table 2: Strategies for Stereoselective Piperidine Synthesis This table summarizes different methodologies for achieving stereocontrol in the synthesis of piperidine derivatives.
| Method | Key Reagent/Catalyst | Stereochemical Outcome | Key Feature | Reference |
| Chiral Auxiliary | (R)- or (S)-Phenylglycinol | Enantiopure Piperidines | Forms a rigid bicyclic lactam intermediate for controlled substitution. | researchgate.netub.edu |
| Conjugate Addition | Lithium Alkyl Cyanocuprates | Enantiopure trans-3,4-disubstituted 2-piperidones | High stereoselectivity in the addition to a chiral unsaturated lactam. | acs.org |
| Organocatalysis | Chiral Organocatalyst | Highly enantioenriched chiral adducts | Asymmetric Michael reaction followed by cyclization. | researchgate.net |
| Radical Cyclization | Cobalt(II) Catalyst | Racemic products | Forms piperidines via intramolecular cyclization of amino-aldehydes. | mdpi.com |
Purity and Isolation Techniques for this compound
Achieving high purity of the final this compound product requires effective isolation and purification techniques to remove unreacted starting materials, catalysts, and byproducts. Common methods employed include crystallization, distillation, and chromatography.
In many synthetic procedures, the crude product is isolated after an initial work-up that typically involves extraction and solvent evaporation. sciencemadness.org Subsequent purification is often achieved by crystallization from a suitable solvent or solvent mixture. For example, a process for preparing a 3-substituted 4-phenyl-piperidine derivative involved purifying the product by dissolving it in a hot mixture of methanol (B129727) and water and then cooling to induce crystallization. google.com
Chromatography is another essential tool for purification. Silica gel column chromatography is frequently used to separate the desired product from impurities, as demonstrated in the purification of N-benzyl-paroxetine, a related piperidine derivative. google.com The choice of eluent is critical for achieving good separation.
The isolation of intermediates can also be a key step. In the Dieckmann condensation, the cyclic β-keto ester product is often generated as a sodium salt, which can be separated by filtration or by dissolution in water followed by careful acidification to regenerate the neutral compound. researchgate.net This step must be controlled to avoid product degradation. researchgate.net
Mechanistic Insights into this compound Formation Reactions
Understanding the reaction mechanisms for the formation of the this compound ring is fundamental to optimizing reaction conditions and predicting potential byproducts. The two most classical and relevant syntheses are the Mannich and Dieckmann reactions.
The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like benzaldehyde), and a ketone with at least one α-hydrogen (like acetone (B3395972) or an equivalent). The reaction typically proceeds through the formation of an iminium ion from the aldehyde and amine. The enol form of the ketone then attacks the iminium ion. A second condensation with another molecule of the aldehyde leads to a tandem cyclization, forming the 4-piperidone (B1582916) ring. jst.go.jp The stereochemical outcome of this reaction can be influenced by the reaction conditions, with trans-isomers sometimes converting to the more stable cis-form over longer reaction times. mdpi.com
The Dieckmann condensation is an intramolecular Claisen condensation of a diester in the presence of a base to yield a β-keto ester. For piperidone synthesis, this involves an aminodicarboxylate ester. The mechanism begins with the base-catalyzed deprotonation of an α-carbon to form an enolate. researchgate.net This is followed by an intramolecular nucleophilic attack on the second ester carbonyl, leading to a cyclic intermediate. The subsequent loss of an alkoxide group is rapid and drives the reaction forward, forming the β-keto ester, which upon hydrolysis and decarboxylation, yields the 4-piperidone ring. researchgate.net The entire process is reversible, making careful control of conditions essential to favor the forward reaction. researchgate.net
Other mechanistic pathways for piperidine formation include radical-mediated cyclizations and various metal-catalyzed ring-forming reactions, which offer alternative routes with different reactivity and selectivity profiles. mdpi.comnih.gov
Mechanistic Investigations of Transformations Involving 3 Phenyl 4 Piperidone
Intrinsic Reactivity Profile of the 4-Piperidone (B1582916) Ring in 3-Phenyl-4-piperidone
The 4-piperidone ring in this compound possesses a characteristic reactivity profile governed by the interplay of the amine and ketone functionalities. The nitrogen atom imparts basicity to the ring, making it susceptible to N-alkylation and other reactions at the nitrogen center. ontosight.aisciencemadness.org The carbonyl group at the 4-position is a key site for nucleophilic additions and reductions. cymitquimica.com
The inherent reactivity of the 4-piperidone ring can be observed in various transformations. For instance, the ketone can be reduced to a hydroxyl group, as demonstrated in the stereoselective reduction of N-methyl-3-phenyl-4-piperidone using sodium borohydride (B1222165), which yields the corresponding 4-piperidinol. google.com Additionally, the piperidone ring can participate in condensation reactions. Acid-catalyzed condensation of 4-piperidone hydrate (B1144303) hydrochloride with appropriate aldehydes is a known synthetic route. diva-portal.org Theoretical studies using methods like Hirshfeld surface analysis and Natural Bond Orbital (NBO) analysis have been employed to understand the molecular stability and charge transfer interactions within piperidone derivatives, providing insights into their reactivity. acs.org
The piperidine (B6355638) ring itself can adopt various conformations, with a distorted-boat conformation being observed in some N-substituted 2,6-diphenylpiperidine-4-one derivatives. researchgate.net This conformational flexibility can influence the accessibility of the reactive sites and the stereochemical outcome of reactions.
Influence of the Phenyl Substituent on this compound Reactivity
The presence of a phenyl group at the 3-position significantly modulates the reactivity of the 4-piperidone ring. This substituent can exert both steric and electronic effects on adjacent reaction centers.
Steric Effects: The bulky phenyl group can hinder the approach of reagents to one face of the piperidone ring, leading to stereoselective transformations. rsc.org For example, in the Grignard reaction of a protected (2S)-phenyl-3-piperidone, the pseudoaxial orientation of the phenyl substituent sterically blocks one face of the carbonyl group, resulting in the formation of a single diastereomer. rsc.org Similarly, the size of a substituent at the 3-position has been shown to influence the effectiveness of arylation processes in related pyridine (B92270) systems. acs.org
Electronic Effects: Electronically, the phenyl group can influence the electron density of the piperidone ring. In related systems, aryl groups at the 3-position can enhance π-π stacking interactions with aromatic residues in biological targets. The electronic nature of substituents on the phenyl ring itself can also play a role. For instance, both electron-donating and electron-withdrawing groups on the phenyl ring of aryl-substituted cyclohexanones were well-tolerated in cycloaddition reactions. tandfonline.com
The interplay of these steric and electronic effects is crucial in directing the outcome of reactions. For example, in the reaction of phenyllithium (B1222949) with 3-alkylpyridines, the position of phenylation is dependent on the steric bulk of the alkyl group. cdnsciencepub.com
Nucleophilic and Electrophilic Functionalization of this compound
The dual functionality of this compound allows for both nucleophilic and electrophilic functionalization, enabling the synthesis of a wide array of derivatives.
Nucleophilic Functionalization: The electrophilic carbonyl carbon at the C4 position is a primary site for nucleophilic attack. Common nucleophiles include organometallic reagents and reducing agents. For instance, the carbonyl group can undergo nucleophilic addition with Grignard reagents. rsc.org Furthermore, reduction of the ketone with agents like sodium borohydride or lithium aluminum hydride yields the corresponding alcohol. The nitrogen atom of the piperidine ring is also a nucleophilic center and can participate in reactions such as N-alkylation. sciencemadness.org
Electrophilic Functionalization: The positions alpha to the carbonyl group (C3 and C5) can be deprotonated to form enolates, which are nucleophilic and can react with various electrophiles. This allows for the introduction of substituents at these positions. While direct electrophilic fluorination of piperidone-derived enol equivalents has been reported, it can face regioselectivity issues. nih.gov The nitrogen atom can also react with electrophiles, such as acyl chlorides, to form N-acylated products.
A summary of functionalization reactions is presented in the table below.
| Reaction Type | Reagent/Catalyst | Product Type | Ref |
| Nucleophilic Addition | Grignard Reagents | Tertiary Alcohol | rsc.org |
| Reduction | Sodium Borohydride | Secondary Alcohol | google.com |
| N-Alkylation | Alkyl Halides | N-Alkyl Piperidone | sciencemadness.org |
| Electrophilic Fluorination | N-Fluorobenzenesulfonimide (NFSI) | β-Fluoro Piperidine | nih.gov |
| N-Acylation | Acyl Chlorides | N-Acyl Piperidone |
Radical and Photochemical Reactivity of this compound
The investigation of radical and photochemical reactions of piperidine derivatives has opened new avenues for their functionalization.
Radical Reactivity: Radical-mediated intramolecular cyclization of linear amino-aldehydes has been developed for the synthesis of piperidines. mdpi.comnih.gov These reactions often involve the formation of an N-radical or a C-radical intermediate. For instance, copper catalysts can initiate N-radical formation, leading to subsequent cyclization. mdpi.com While specific studies on the radical reactivity of this compound are not extensively detailed in the provided results, the general principles of radical reactions on piperidine scaffolds are applicable.
Photochemical Reactivity: Photochemical methods have also been employed in the synthesis and transformation of piperidine derivatives. A photochemical method for obtaining bicyclic piperidinones from dienes via [2+2] intramolecular cycloaddition has been reported. mdpi.com More relevantly, photoredox catalysis has been utilized for the diastereoselective α-amino C–H arylation of densely functionalized piperidine derivatives. escholarship.orgnih.gov This process often involves a reversible photoredox-mediated α-amino epimerization reaction, which allows for the conversion of a less stable diastereomer to a more stable one. escholarship.orgnih.gov Visible-light-driven enantioselective protonation is another emerging area in asymmetric catalysis that has been applied to piperidine-related structures. rsc.org
These light-mediated reactions offer mild conditions and unique reactivity patterns for the modification of the piperidine core.
Stereoselective Reactions of this compound Derivatives
The synthesis of specific stereoisomers of this compound derivatives is of paramount importance for their application in medicinal chemistry, as different stereoisomers can exhibit distinct biological activities.
Diastereoselective reactions of this compound and its derivatives are often guided by the existing stereocenters and the steric bulk of substituents. The phenyl group at the 3-position plays a crucial role in directing the stereochemical outcome of reactions at the adjacent C4 position.
A notable example is the stereoselective reduction of N-methyl-3-phenyl-4-piperidone with sodium borohydride, which, under specific conditions, yields the trans (diequatorial) isomer of the corresponding 4-piperidinol with high selectivity. google.com The steric hindrance imposed by the phenyl substituent is also exploited in the diastereoselective Grignard reaction of a protected (2S)-phenyl-3-piperidone, leading to a single diastereomer. rsc.org
Furthermore, light-mediated epimerization has emerged as a powerful tool for converting readily accessible but thermodynamically less stable piperidine diastereomers into their more stable counterparts with high diastereoselectivity. escholarship.orgnih.gov This method has been shown to be effective for a wide range of substituted piperidines, including those with substituents at the 3-position. escholarship.org
The following table summarizes some diastereoselective transformations:
| Substrate | Reagent/Conditions | Major Product Diastereomer | Diastereomeric Ratio/Selectivity | Ref |
| N-methyl-3-phenyl-4-piperidone | Sodium borohydride, HCl, -15°C | trans-4-piperidinol | ~96% yield of trans isomer | google.com |
| rac-2-phenyl-3-piperidone derivative | Grignard Reagent | Single diastereomer | Not specified | rsc.org |
| 2,3-disubstituted piperidine (syn) | Photocatalyst, Light | 2,3-disubstituted piperidine (anti) | High diastereoselectivity (e.g., 95:5 dr) | escholarship.org |
Enantioselective synthesis provides access to single enantiomers of chiral piperidine derivatives, which is critical for the development of chiral drugs. Several strategies have been developed for the enantioselective functionalization of piperidine precursors.
One approach involves the rhodium-catalyzed asymmetric arylation of an imine derived from furfural, which ultimately leads to a tosyl-protected (2S)-phenyl-3-piperidone with high enantiomeric excess (99% ee). rsc.org Another powerful method is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine derivative to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be converted to enantioenriched 3-piperidines. acs.org
While direct enantioselective transformations on this compound itself are less commonly reported, the synthesis of chiral building blocks that can be converted to enantiopure this compound derivatives is a well-established strategy. For example, a highly efficient asymmetric synthesis of a potent neurokinin-1 (NK1) receptor antagonist, which is a 3-phenyl-4-benzylaminopiperidine derivative, was achieved via dynamic kinetic resolution. researchgate.net
Computational and Theoretical Chemistry Studies of 3 Phenyl 4 Piperidone
Conformational Landscape Analysis of 3-Phenyl-4-piperidone
The conformational flexibility of the piperidone ring is a key determinant of its chemical and biological properties. Computational analysis helps to map the potential energy surface and identify the most stable conformations.
The six-membered piperidin-4-one ring is not planar and adopts various puckered conformations to minimize steric and torsional strain. For most 2,6-disubstituted piperidin-4-one compounds, a chair conformation is the most stable and commonly adopted form. jksus.org This preference is also observed in numerous related structures, where the chair form represents the global energy minimum. chesci.comnih.gov
The precise shape of the ring can be quantified using Cremer & Pople puckering parameters, which describe the degree and type of puckering. In a study of 2,3,6-triphenylpiperidin-4-one, X-ray diffraction analysis confirmed a chair conformation with a total puckering amplitude (Q) of 0.5503 Å and phase angles (θ and φ) of 163.9° and 182.6°, respectively. nih.gov Similarly, a distorted chair conformation was identified for 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one, with puckering parameters Q = 0.548 Å, θ = 166.5°, and φ = 182.7°. jksus.org These values indicate a significant deviation from a planar structure, with the chair being the predominant shape.
While the chair form is common, other conformations such as boat, twist-boat, and sofa forms can also exist, particularly when bulky substituents are present. iucr.orgresearchgate.net For instance, certain N-acyl derivatives have been found to adopt distorted boat or twist-boat conformations due to the steric demands of the substituent on the nitrogen atom. researchgate.netiucr.org
Table 1: Representative Puckering Parameters for Substituted 4-Piperidone (B1582916) Derivatives
| Compound | Conformation | Total Puckering Amplitude (Q, Å) | Theta (θ, °) | Phi (φ, °) | Reference |
|---|---|---|---|---|---|
| 2,3,6-Triphenylpiperidin-4-one | Chair | 0.5503 | 163.9 | 182.6 | nih.gov |
| 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one | Distorted Chair | 0.548 | 166.5 | 182.7 | jksus.org |
| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | Chair | 0.553 | 168.8 | 171.8 |
Substituents on the piperidone ring significantly influence its conformational landscape. In the case of this compound, the key conformational question revolves around the orientation of the phenyl group at the C3 position, which can be either axial or equatorial. Computational studies on related 4-phenylpiperidine (B165713) analgesics have shown that phenyl equatorial conformations are often preferred. However, the energy difference between equatorial and axial conformers can be small, sometimes less than 1 kcal/mol, suggesting that both conformations can be accessible.
The presence and nature of other substituents can shift this equilibrium. For example, studies on 3-alkyl-2,6-diarylpiperidin-4-ones suggest that these compounds predominantly exist in a chair conformation where both aryl and alkyl substituents occupy equatorial positions to minimize steric hindrance. chesci.com The introduction of an N-acyl group, such as N-phenylacetyl, can introduce significant steric strain that forces the piperidone ring out of a chair and into a twist-boat or distorted boat conformation. researchgate.net Similarly, the stereochemistry of substituents is critical; for example, a 3-methyl group in the beta configuration can destabilize phenyl axial conformers due to steric crowding.
Electronic Structure and Quantum Chemical Characterization of this compound
Quantum chemical methods are essential for characterizing the electronic properties of molecules, providing insights into stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method for studying piperidone derivatives. jksus.org The B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) has proven effective for optimizing molecular geometries and predicting vibrational frequencies. chesci.comnih.goviucr.org
DFT calculations allow for the determination of optimized bond lengths and angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. chesci.comnih.gov For instance, in a study of a 3-butyl-2,6-bis-(4-fluoro-phenyl)piperidin-4-one, DFT geometry optimization was used to compare the calculated structure with the experimentally determined solid-state structure. nih.gov Such studies confirm that DFT can accurately model the distorted chair conformation of the piperidine (B6355638) ring and the equatorial orientation of its substituents. jksus.org
Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. acs.org The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. acs.org
For piperidone derivatives, the HOMO is often localized on the piperidone ring and any associated π-systems, while the LUMO may extend across the entire molecule, including aromatic substituents. Computational analysis of various piperidone derivatives shows that substituents significantly impact the FMO energies. Electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy.
Table 2: Representative Frontier Molecular Orbital Energies for Substituted Piperidone Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | -5.168 | -1.577 | 3.59 | researchgate.net |
| 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one | Not Specified | Not Specified | 4.6880 |
Note: The specific HOMO/LUMO values were not provided in the reference for the second compound.
Molecular Dynamics Simulations of this compound in Varied Environments
While DFT and other quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations are particularly useful for exploring conformational changes and interactions with the surrounding environment, such as solvent molecules or biological macromolecules.
For piperidone-based compounds, MD simulations have been extensively used to investigate their interactions with protein targets, which is crucial for drug design. nih.govub.edu In these studies, a piperidone derivative is docked into the active site of a protein, and an MD simulation is run to assess the stability of the binding pose and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) over time. nih.govsemanticscholar.org For example, MD simulations of N-benzyl 4,4-disubstituted piperidines were used to rationalize their binding mode within a viral protein. ub.edu Similarly, simulations of spirooxindolopyrrolidine-piperidones in complex with the SARS-CoV-2 main protease were used to confirm the stability of their binding modes. semanticscholar.org
These studies demonstrate the power of MD in a biological context, revealing how the piperidine scaffold can adapt its conformation to fit within a binding pocket and maintain stable interactions. While detailed MD studies focusing solely on the behavior of this compound in various solvents are less common in the surveyed literature, the technique remains a vital tool for understanding the dynamic nature of this important chemical scaffold in complex systems.
In Silico Elucidation of Reaction Pathways and Transition States Involving this compound
Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions, offering insights into mechanisms, intermediates, and transition states that are often difficult to probe experimentally. For derivatives of this compound, theoretical studies have been instrumental in understanding their reactivity and predicting reaction outcomes.
A notable area of investigation has been the formation and reactivity of strained intermediates like piperidynes. For instance, the generation of a 3,4-piperidyne, a highly reactive intermediate, has been studied computationally. Density Functional Theory (DFT) calculations have been employed to explore the geometry and stability of such species. Using the B3LYP/6-31G(d) level of theory, geometry optimizations revealed that the N-tosylated 3,4-piperidyne intermediate is significantly distorted. nih.gov This distortion is crucial as it dictates the regioselectivity of subsequent trapping reactions. nih.gov
Further computational analysis has been performed to understand the transition states of reactions involving these intermediates. For the nucleophilic addition of morpholine (B109124) to a 3,4-piperidyne, DFT calculations (B3LYP/6-31G(d) for optimization and B3LYP-D3/6-311+G(d,p) for single-point energies) were used to analyze the competing transition states. nih.gov These calculations showed a negligible energy difference for the attack at C3 versus C4 in the related 3,4-pyridyne, explaining its low experimental regioselectivity. nih.gov In contrast, the distortion in the 3,4-piperidyne leads to a clear preference for nucleophilic attack at the more linear C4 terminus. nih.gov
Intrinsic Reaction Coordinate (IRC) analysis has also been utilized to model the decomposition pathways of related heterocyclic systems. In a study on the decomposition of 5-amino-1,2,3-triazolines formed from the cycloaddition of sulfonyl azides with enamines of N-methylpiperidone, DFT calculations were key to understanding the reaction mechanism. scispace.com The computational model successfully explained the observed reaction products, providing a new interpretation of the decomposition mechanism for these triazoline intermediates. scispace.com These theoretical approaches, which map the entire reaction path from reactant to product via the transition state, are invaluable for rationalizing and predicting the chemical behavior of piperidone derivatives.
Table 1: Computational Methods in Reaction Pathway Elucidation This table is interactive. Click on the headers to sort.
| Intermediate/Reactant | Computational Method | Basis Set | Key Finding | Reference |
|---|---|---|---|---|
| 3,4-Piperidyne | DFT | B3LYP/6-31G(d) | Significant geometric distortion of the piperidyne ring. | nih.gov |
| 3,4-Piperidyne + Morpholine | DFT | B3LYP-D3/6-311+G(d,p) // B3LYP/6-31G(d) | Transition state analysis explained the regioselectivity of nucleophilic attack. | nih.gov |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues (Non-Clinical Contexts)
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are essential computational strategies for exploring the chemical space of a class of compounds and correlating their structural features with specific properties. In the context of this compound analogues, these methods have been widely applied to understand and predict activities in various non-clinical settings, such as cytotoxicity and material properties.
QSAR studies on 3,5-bis(arylidene)-4-piperidone derivatives, which share the core piperidone scaffold, have been conducted to develop predictive models for their cytotoxic potential. brieflands.com In one such study, a comparative QSAR investigation was performed using multilinear regression (MLR) and genetic algorithm-partial least squares (GA-PLS) methods. brieflands.comnih.gov The models revealed that molecular density, topological indices (like the Kier flexibility index, X2A), and various geometrical indices are crucial factors in determining the cytotoxic properties of these compounds. brieflands.comnih.gov The GA-PLS models demonstrated high predictive ability, with predicted R² values (R²pred) ranging from 0.80 to 0.94 for different cell lines. brieflands.comnih.gov
Another 3D-QSAR study focused on a series of piperidone derivatives with anticancer activity, employing pharmacophore modeling to identify key structural features. nih.gov A four-point pharmacophore model was developed, consisting of one hydrophobic feature, one hydrogen bond donor with a positive ionic charge, and two aromatic rings. nih.gov This model yielded a statistically significant QSAR with good predictive power, providing insights for future structural modifications. nih.gov
Beyond biological activity, computational methods like DFT have been used to investigate the nonlinear optical (NLO) properties of 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives. acs.org These studies explore relationships between the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the material's hyperpolarizability, which is a measure of its NLO response. acs.org Such QSAR-like approaches in materials science help in designing novel compounds with desired optical characteristics.
Cheminformatics tools are also used for broader explorations of chemical space and structure-activity landscapes. Activity cliff analysis, for example, helps identify small structural modifications that lead to large changes in activity. semanticscholar.org For piperidine derivatives, this analysis has highlighted prominent discontinuities in the structure-activity relationship, indicating that even minor chemical alterations can significantly impact potency, likely due to changes in binding orientation and interactions. semanticscholar.org
Table 2: Selected QSAR Models for Piperidone Analogues (Non-Clinical) This table is interactive. Click on the headers to sort.
| Compound Series | Predicted Property | QSAR Method | Key Statistical Parameter(s) | Important Descriptors | Reference |
|---|---|---|---|---|---|
| 3,5-bis(arylidene)-4-piperidones | Cytotoxicity (L1210, CEM, Molt4/C8) | GA-PLS | R²pred = 0.80 - 0.94 | Molecular density, Topological (X2A), Geometrical indices | brieflands.comnih.gov |
| Piperidone derivatives | Anticancer activity (MCF7) | 3D-QSAR (PHASE, PLS) | r² = 0.7586, q² = 0.532 | Pharmacophore features (Hydrophobic, H-bond donor, Aromatic rings) | nih.gov |
| 4-Phenylpiperidines / 4-Phenylpiperazines | MAO Inhibition | PLS | Q² > 0.53 | Physicochemical descriptors | gu.se |
Derivatization and Analogue Synthesis of 3 Phenyl 4 Piperidone
Chemical Transformations of the Carbonyl Group in 3-Phenyl-4-piperidone
The carbonyl group at the C4 position of this compound is a primary site for chemical modification, offering a gateway to a variety of functional group interconversions. Common transformations include olefination reactions, reductive amination to introduce new amine substituents, and conversion to spirocyclic systems like epoxides.
Wittig Reaction: The Wittig reaction is a powerful method for converting ketones into alkenes. acs.orgyoutube.com In the context of this compound, this reaction allows for the introduction of an exocyclic double bond at the C4 position. The reaction involves treating the piperidone with a phosphonium (B103445) ylide (Wittig reagent), which is typically prepared by deprotonating a phosphonium salt with a strong base. For instance, using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 4-methylene-3-phenylpiperidine. The choice of ylide allows for the introduction of various substituted alkylidene groups, significantly diversifying the core structure. chemicalbook.comorganic-chemistry.org
Reductive Amination: Reductive amination is a highly versatile method for transforming the carbonyl group into a new C-N bond, yielding 4-amino-3-phenylpiperidine derivatives. dtic.mil This two-step, one-pot process typically involves the initial formation of an imine or enamine intermediate by reacting the this compound with a primary or secondary amine, followed by in-situ reduction. googleapis.comgoogle.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting ketone. dtic.mil This strategy is fundamental in the synthesis of many pharmacologically active compounds, including analogues of fentanyl, where N-phenethyl-4-piperidone is reacted with aniline (B41778) and subsequently reduced. mdpi.com
| Amine Reactant | Reducing Agent | Product |
| Aniline | Sodium Borohydride (B1222165) | 4-Anilino-3-phenylpiperidine |
| Benzylamine | Sodium Triacetoxyborohydride | 4-(Benzylamino)-3-phenylpiperidine |
| Dimethylamine | Sodium Cyanoborohydride | 4-(Dimethylamino)-3-phenylpiperidine |
| This table presents hypothetical examples of reductive amination on a this compound substrate based on established methods. |
Strecker-type Reactions: A related transformation involves the Strecker synthesis of α-aminonitriles. Treating a 1-protected 4-piperidone (B1582916) with an alkali metal cyanide (e.g., KCN) and an amine leads to the formation of a 4-amino-4-cyanopiperidine derivative. researchgate.net This intermediate is particularly valuable as the cyano group can be further hydrolyzed to a carboxylic acid or amide, or reduced to an aminomethyl group, providing access to a wide array of functionalities at the C4 position. Subsequent Grignard reaction with a phenylmagnesium halide on the cyano-intermediate can also be used to construct 4-amino-4-phenylpiperidine structures. researchgate.net
Epoxidation: The carbonyl group can be converted into a spiro-epoxide (oxirane) ring. This is typically achieved using a sulfur ylide, such as dimethylsulfoxonium methylide (from the Corey-Chaykovsky reaction) or dimethylsulfonium methylide. This transformation replaces the C=O double bond with a three-membered oxirane ring spiro-fused at the C4 position of the piperidone. These epoxides are valuable synthetic intermediates, as the strained ring can be opened by various nucleophiles to introduce functionality at C4 with concomitant formation of a 4-hydroxy group. sciencemadness.orggoogle.comtajpharma.com
Functionalization of the Piperidone Ring System of this compound
Functionalization of the piperidone ring itself, beyond the carbonyl and nitrogen atoms, primarily targets the α-carbons at the C3 and C5 positions. The reactivity of these positions is governed by the ability to form enol or enolate intermediates under acidic or basic conditions, respectively.
Aldol-Type Condensation: The α-hydrogens at the C3 and C5 positions are acidic and can be removed by a base to form an enolate. This enolate can then react with aldehydes in an aldol-type condensation. For instance, N-substituted 4-piperidones can react with aromatic aldehydes under basic or acidic conditions to yield α,α'-bis(arylidene) derivatives, also known as Claisen-Schmidt condensation products. guidechem.comresearchgate.net In the case of this compound, this reaction would be expected to occur at the C5 position, leading to a 5-arylidene-3-phenyl-4-piperidone, as the C3 position is already substituted. This reaction introduces a conjugated system and extends the molecular framework.
α-Alkylation: The enolate formed from this compound can also act as a nucleophile in Sₙ2 reactions with alkyl halides, a process known as α-alkylation. sciencemadness.orggoogle.com This allows for the introduction of alkyl groups at the C5 position. The choice of base is critical; strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation, minimizing self-condensation side reactions. google.com However, it has been reported that 1-phenyl-4-piperidone is resistant to alkylation via either its enolate or enamine derivatives, suggesting that the electronic properties of N-aryl substituents can significantly impact the nucleophilicity of the corresponding enolate, a factor that may also influence the reactivity of the this compound scaffold. researchgate.net
| Alkylating Agent | Base | Expected Product (at C5) |
| Methyl Iodide | LDA | 5-Methyl-3-phenyl-4-piperidone |
| Benzyl (B1604629) Bromide | LDA | 5-Benzyl-3-phenyl-4-piperidone |
| Allyl Bromide | LDA | 5-Allyl-3-phenyl-4-piperidone |
| This table illustrates potential α-alkylation reactions at the C5 position of a this compound scaffold. |
α-Halogenation: The α-positions of ketones can be halogenated under both acidic and basic conditions. mdpi.comgoogle.com In an acidic medium, the reaction proceeds through an enol intermediate and typically results in mono-halogenation. sciencemadness.org For this compound, this would lead to the selective introduction of a halogen (Cl, Br, or I) at the C5 position. In contrast, base-promoted halogenation occurs via an enolate and can be difficult to control, often leading to polyhalogenation. mdpi.comchemicalbook.com The introduction of a halogen atom provides a useful synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
N-Alkylation and N-Acylation Strategies for this compound
The secondary amine nitrogen of the this compound ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the compound's steric and electronic properties, as well as its basicity and lipophilicity.
N-Alkylation: Direct N-alkylation is a straightforward method involving the reaction of the piperidone's secondary amine with an alkyl halide (e.g., benzyl bromide, phenethyl bromide) in the presence of a base, such as potassium carbonate or triethylamine (B128534), to neutralize the hydrogen halide byproduct. tajpharma.com This Sₙ2 reaction is a common strategy for preparing N-substituted piperidones, which are themselves important intermediates. For example, N-phenethyl-4-piperidone is a well-known precursor in the synthesis of fentanyl. tajpharma.com
A more versatile approach is reductive amination. This method allows for the introduction of alkyl groups that are not easily accessible through direct alkylation. In this context, the secondary amine of this compound can be reacted with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation. sciencemadness.orgchemicalbook.com This method avoids the potential for over-alkylation that can sometimes occur with alkyl halides.
N-Acylation: N-acylation involves the reaction of the piperidone nitrogen with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to scavenge the acid byproduct. This reaction converts the secondary amine into an amide, which can have a profound effect on the molecule's biological activity and physical properties. The resulting N-acyl group is neutral, in contrast to the basic nature of the parent amine, and can act as a hydrogen bond acceptor. This transformation is generally high-yielding and provides access to a wide range of N-acyl derivatives, including N-acetyl and N-benzoyl compounds.
| Reagent | Reaction Type | Product |
| Benzyl Bromide / K₂CO₃ | Direct Alkylation | 1-Benzyl-3-phenyl-4-piperidone |
| Phenylacetaldehyde / NaBH(OAc)₃ | Reductive Amination | 1-Phenethyl-3-phenyl-4-piperidone |
| Acetyl Chloride / Pyridine | Acylation | 1-Acetyl-3-phenyl-4-piperidone |
| Benzoic Anhydride / Et₃N | Acylation | 1-Benzoyl-3-phenyl-4-piperidone |
| This table provides illustrative examples of N-alkylation and N-acylation reactions applied to the this compound core. |
Stereoselective Functionalization and Chiral Derivatization of this compound
The this compound molecule possesses a stereocenter at the C3 position. As a result, it exists as a pair of enantiomers, (R)-3-phenyl-4-piperidone and (S)-3-phenyl-4-piperidone. Furthermore, functionalization of the ring at other positions, such as C5, can introduce a second stereocenter, leading to the formation of diastereomers. Controlling the stereochemical outcome of these reactions is crucial for preparing stereochemically pure analogues for pharmacological evaluation, as different stereoisomers often exhibit distinct biological activities.
Diastereoselective Reactions: When a new stereocenter is created in a molecule that already contains one, the two possible products are diastereomers. The inherent chirality of the starting material can influence the stereochemical course of the reaction, a phenomenon known as substrate-controlled diastereoselection. For example, the reduction of the carbonyl group in N-substituted 3-alkyl-4-piperidones often proceeds with facial selectivity, where the hydride reagent preferentially attacks from the less sterically hindered face of the ketone. This leads to the formation of one diastereomeric alcohol in excess over the other. Similarly, the α-alkylation of an enolate derived from this compound at the C5 position would be expected to show some degree of diastereoselectivity, with the incoming electrophile (the alkyl group) approaching from the face opposite to the existing phenyl group at C3 to minimize steric hindrance.
Enantioselective Synthesis: The synthesis of single enantiomers of this compound derivatives typically requires an asymmetric synthesis strategy. This can be achieved in several ways:
Chiral Resolution: A racemic mixture of a this compound derivative can be separated into its constituent enantiomers. This is often accomplished by reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These salts often have different solubilities, allowing them to be separated by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed. For instance, an achiral precursor could be cyclized in the presence of a chiral amine, such as (S)-α-phenylethylamine, leading to the formation of diastereomeric piperidone products that can be separated. The chiral group can then be cleaved to yield the enantiomerically enriched this compound.
Asymmetric Catalysis: This is one of the most efficient methods for generating chiral compounds. It involves using a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. For example, the asymmetric hydrogenation of a suitable unsaturated precursor, such as a tetrahydropyridone, using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) could provide enantioselective access to the this compound core.
The development of stereoselective methods is paramount for synthesizing specific, biologically active stereoisomers of this compound analogues, enabling a more precise understanding of their interactions with biological targets.
Synthesis of Fused and Bridged Polycyclic Architectures Incorporating the this compound Core
The this compound scaffold serves as a versatile building block for the construction of more complex, conformationally constrained polycyclic systems. By forming new rings fused or bridged to the piperidone core, chemists can create novel molecular architectures with distinct spatial arrangements of functional groups, which is a powerful strategy in drug design.
Intramolecular Cyclization Reactions: One common approach to building fused ring systems is through intramolecular reactions. This involves introducing a reactive functional group onto the piperidone scaffold that can subsequently react with another part of the molecule to close a new ring.
Intramolecular Aldol (B89426) Condensation: If a suitable keto-alkyl side chain is attached to the piperidone ring (e.g., via N-alkylation or C-alkylation), an intramolecular aldol condensation can be induced. For example, alkylation of the nitrogen with a halo-ketone followed by base-catalyzed cyclization could lead to the formation of a bicyclic system containing a new five- or six-membered ring fused across the N1 and C2 positions.
Pictet-Spengler Reaction: The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems. An N-phenethyl-3-phenyl-4-piperidone derivative, for instance, could potentially undergo an intramolecular electrophilic substitution reaction under acidic conditions. The C2 position of the piperidone ring could cyclize onto the N-attached phenyl ring to form a new fused six-membered ring, resulting in a benzo[f]isoquinoline-type structure.
Intramolecular Heck Reaction: If a vinyl or aryl halide is tethered to the piperidone ring, an intramolecular Heck reaction can be used to forge a new carbon-carbon bond, leading to fused or bridged systems. For example, an N-allyl-3-(2-bromophenyl)-4-piperidone could undergo palladium-catalyzed cyclization to form a novel bridged or spirocyclic structure.
Cycloaddition Reactions: Cycloaddition reactions provide a powerful means to construct new rings in a stereocontrolled manner.
Diels-Alder Reaction: The piperidone ring can be modified to contain a diene or a dienophile, which can then participate in a [4+2] cycloaddition reaction. For instance, conversion of the ketone at C4 to an exocyclic diene via a double Wittig reaction or similar olefination strategies would create a reactive intermediate. Subsequent reaction with a dienophile like maleimide would result in the formation of a complex, bridged polycyclic system.
Ring-Closing Metathesis (RCM): RCM has become a prominent tool for the synthesis of cyclic compounds. By introducing two terminal alkene functionalities onto the this compound scaffold, a ring-closing metathesis reaction, typically catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), can be employed to form a new macrocyclic or fused ring. For example, N-alkylation and C5-alkylation with moieties containing terminal double bonds would set the stage for an RCM reaction to create a large ring connecting the N1 and C5 positions.
These advanced synthetic strategies enable the transformation of the relatively simple this compound monocyclic system into intricate, three-dimensional polycyclic architectures, significantly expanding the chemical space accessible from this versatile scaffold.
Applications of 3 Phenyl 4 Piperidone As a Synthetic Intermediate and Building Block
3-Phenyl-4-piperidone as a Strategic Precursor for Complex Organic Architectures
The inherent functionality of this compound allows it to serve as a starting point for a diverse array of more elaborate molecules. The ketone and amine functionalities are key handles for derivatization, enabling the construction of fused, spirocyclic, and other complex heterocyclic systems.
The reactivity of the carbonyl group and the adjacent methylene positions in this compound makes it an ideal substrate for constructing novel nitrogen-containing heterocycles. It can be elaborated into both fused (annulated) and spirocyclic systems through various synthetic strategies.
One powerful method involves the generation of a highly reactive 3,4-piperidyne intermediate from a suitably derivatized this compound. This intermediate can then be trapped in cycloaddition reactions to yield annulated piperidines, providing a pathway to complex polycyclic alkaloids and related structures nih.gov.
Furthermore, the carbonyl group is a key anchor point for building spiro-heterocycles. researchgate.net Through condensation reactions with various bifunctional reagents, the 4-position of the piperidone ring can become a spiro center, connecting the piperidine (B6355638) ring to another heterocyclic system. For example, reactions with reagents like isatin and an amino acid (e.g., sarcosine or proline) can generate an azomethine ylide, which undergoes a 1,3-dipolar cycloaddition with the endocyclic double bond of a 3-arylidene-4-piperidone derivative to yield complex spiro-pyrrolidine-piperidone scaffolds nih.gov. Similarly, condensation with thiosemicarbazide followed by cyclization can produce spiro-thiadiazolines, and reaction with mercaptoacetic acid on an intermediate imine yields spiro-thiazolidinones nih.govbeilstein-journals.org. These spirocyclic compounds are of significant interest due to their unique three-dimensional structures and potential biological activities nih.govnih.gov.
The table below summarizes representative examples of heterocycles synthesized from 4-piperidone (B1582916) precursors.
| Precursor Type | Reagent(s) | Resulting Heterocycle | Reaction Type |
| 3-Arylidene-4-piperidone | Isatin, Sarcosine | Spiro[piperidine-3,2'-pyrrolidine] | 1,3-Dipolar Cycloaddition nih.gov |
| 4-Piperidone Imine | Mercaptoacetic Acid | Spiro[piperidine-4,2'-thiazolidinone] | Cyclocondensation beilstein-journals.org |
| 4-Piperidone | Thiosemicarbazide, Acetic Anhydride (B1165640) | Spiro[piperidine-4,2'-thiadiazoline] | Condensation/Cyclization nih.gov |
| Derivatized 3-halo-4-piperidone | Strong Base | Annulated Piperidine (via 3,4-piperidyne) | Elimination/Cycloaddition nih.gov |
The 4-phenylpiperidine (B165713) core, of which this compound is a direct precursor, is a well-established pharmacophore found in numerous centrally active pharmaceuticals. Its rigid structure is ideal for orienting substituents in a precise three-dimensional arrangement, allowing for specific interactions with biological targets like G-protein coupled receptors (GPCRs) and enzymes.
Opioid and Dopamine Receptor Ligands: The phenylpiperidine scaffold is famously associated with potent opioid analgesics, where it acts as a mu-opioid receptor agonist painphysicianjournal.comnih.gov. Derivatives of this compound are foundational to this class of compounds acs.org. Moreover, this scaffold is integral to the design of neuroleptic (antipsychotic) agents wikipedia.org. By modifying the substituents on the piperidine nitrogen and the phenyl ring, chemists have developed potent antagonists for dopamine D2 and serotonin 5-HT2A receptors nih.govnih.gov. For instance, 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (pridopidine) was developed from a 4-phenylpiperidine scaffold and acts as a dopaminergic stabilizer researchgate.net. The this compound unit provides the basic framework for building these complex molecules that modulate neurotransmitter pathways.
Acetylcholinesterase Inhibitors: The 4-piperidone ring is a key structural component in analogues of donepezil, a drug used for the treatment of Alzheimer's disease by inhibiting acetylcholinesterase (AChE) acs.org. Research has demonstrated that creating chiral 2-substituted-4-piperidones from divinyl ketones allows for the synthesis of novel donepezil analogues. These studies explore how stereochemistry on the piperidine ring can influence binding affinity and biological activity, highlighting the role of the piperidone scaffold in designing next-generation therapeutics acs.orgresearchgate.net.
| Bioactive Scaffold Class | Biological Target(s) | Example Application |
| Phenylpiperidines | Mu-Opioid Receptor | Analgesics painphysicianjournal.comnih.gov |
| Benzisoxazole Piperidines | Dopamine D2 / Serotonin 5-HT2A Receptors | Atypical Antipsychotics nih.gov |
| Substituted Piperidines | Dopamine D4 Receptor | D4 Receptor Antagonists nih.gov |
| Benzylpiperidines | Acetylcholinesterase (AChE) | Donepezil Analogues acs.orgresearchgate.net |
Exploration of this compound as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
While the use of this compound itself as a chiral auxiliary is not extensively documented, its structure contains the necessary elements for development into chiral ligands for asymmetric catalysis. Chiral ligands are crucial for synthesizing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry nih.govresearchgate.netnih.gov.
The development of non-symmetrical P,N-ligands has become a major focus in asymmetric catalysis, often outperforming traditional C2-symmetric ligands nih.gov. A chiral, enantiomerically pure this compound molecule serves as an attractive chiral building block for such ligands portico.org. The piperidine nitrogen can be functionalized with a phosphine-containing moiety, while the phenyl group at the C3 position provides a rigid chiral environment. The stereocenter at C3 would thus be positioned to influence the coordination geometry of a metal catalyst and control the stereochemical outcome of a reaction, such as a palladium-catalyzed asymmetric allylic alkylation rsc.orgmdpi.com.
Although this application is still an emerging area of research, the synthesis of chiral piperidones is well-established, often employing other chiral auxiliaries to set the stereochemistry of the piperidone ring itself acs.org. The availability of these chiral piperidone building blocks opens the door to their future exploration and development as novel, effective ligands in the field of asymmetric metal catalysis mdpi.com.
Participation of this compound in Cascade, Domino, and Multicomponent Reactions
Multicomponent reactions (MCRs), which combine three or more reagents in a single operation to produce a complex product, are highly valued for their efficiency and atom economy acs.org. The this compound scaffold is frequently synthesized using such powerful methods.
The aza-Diels-Alder reaction is a prominent MCR for constructing the piperidone ring. This reaction can involve the cycloaddition of an imine (formed in situ from an amine and an aldehyde) with an electron-rich diene rsc.orgbangor.ac.uk. This approach allows for the rapid assembly of highly substituted 4-piperidone derivatives in a single step mdma.ch. A notable example is a four-component reaction that generates the piperidone scaffold by reacting an aldehyde, an amine (to form the N-silylimine), an acid chloride, and a dienophile. This method allows for the creation of four stereogenic centers with high stereocontrol researchgate.net.
These MCRs not only provide efficient access to the this compound core but also set the stage for further transformations. The resulting functionalized piperidone can be a substrate in subsequent cascade or domino reactions. For instance, an Ugi-Zhu reaction followed by a cascade sequence of N-acylation, aza-Diels-Alder cycloaddition, and dehydration can be used to construct a pyrrolo[3,4-b]pyridin-5-one core, which can be further functionalized via click chemistry, demonstrating a powerful combination of MCR and cascade strategies to build polyheterocyclic systems mdpi.com.
| Reaction Type | Components | Key Transformation | Product |
| Aza-Diels-Alder (3-component) | Aniline (B41778), Aldehyde, 1,3-Dicarbonyl compound | Cyclocondensation | Highly substituted piperidine researchgate.net |
| Aza-Diels-Alder (4-component) | Aldehyde, Amine (as LiHMDS salt), Acid Chloride, Dienophile | In situ azadiene formation and cycloaddition | Polysubstituted 4-piperidone researchgate.net |
| Ugi-Zhu/Cascade/Click | Formylbenzonitrile, Amine, Isocyanide, Carboxylic Acid, NaN3 | MCR followed by intramolecular cyclization and tetrazole formation | Polyheterocyclic pyrrolo[3,4-b]pyridin-5-one mdpi.com |
Investigations into Molecular and Biological Interactions of 3 Phenyl 4 Piperidone Exclusively Non Clinical Studies
Cellular Pathway Perturbation Studies Using Model Organisms or Immortalized Cell Lines (Non-Human)
There is a lack of specific published research investigating the effects of 3-Phenyl-4-piperidone on cellular pathways in non-human model organisms or immortalized cell lines. Consequently, there is no available data to report on its role as a modulator of protein-protein interactions or its influence on gene expression and cellular signaling cascades.
No dedicated studies were identified that explore the potential of this compound to act as a modulator of protein-protein interactions. The investigation of small molecules that can enhance or disrupt these interactions is a significant area of drug discovery. nih.govnih.gov However, the specific application of this compound in this context has not been documented in the available literature.
Detailed studies on how this compound may modulate gene expression or interfere with cellular signaling cascades in non-human cell lines or model organisms are not present in the current scientific literature. Research into the effects of other piperidone derivatives has suggested influences on pathways related to apoptosis and cellular stress, but these findings are not specific to the 3-phenyl substituted compound. nih.gov
Advanced Analytical Methodologies in 3 Phenyl 4 Piperidone Research
Chromatographic Separations and Purity Characterization
Chromatographic techniques are fundamental in determining the purity of 3-Phenyl-4-piperidone and quantifying its presence in various mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods utilized for these purposes.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used method for the quantitative analysis of 4-piperidone (B1582916) and its derivatives. sielc.com The technique separates compounds based on their hydrophobic interactions with a stationary phase, typically a C18 column. For a compound like this compound, this method allows for precise quantification and purity assessment.
A typical HPLC method would involve an Inertsil C18 column with a mobile phase consisting of a gradient or isocratic mixture of an aqueous component (often with an acid modifier like formic or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). chemrxiv.orgnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, leveraging the chromophore of the phenyl group for sensitive detection. For enhanced specificity, especially in complex matrices, HPLC can be coupled with a mass spectrometry detector (LC-MS). chemrxiv.org Pre-column derivatization can also be employed to enhance the detectability of piperidine-related compounds that lack a strong chromophore, though the phenyl group in this compound makes this less critical. nih.gov
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. unodc.org Due to the relatively low volatility of this compound, direct analysis can be challenging. Therefore, derivatization is often required to convert it into a more volatile and thermally stable analogue suitable for GC analysis. americanpharmaceuticalreview.com
Common derivatization strategies could include silylation of the amine group (if N-unsubstituted) or reduction of the ketone to an alcohol followed by silylation. Once derivatized, the sample is injected into the GC, where it is separated on a capillary column, typically one with a 5% phenyl/95% methyl silicone stationary phase. unodc.org The separated components then enter the mass spectrometer, which provides mass spectral data for identification based on characteristic fragmentation patterns. Electron ionization (EI) is a common ionization mode used for this purpose. nih.gov This method is highly sensitive and specific, making it suitable for trace-level analysis. nih.gov
Table 2: Representative GC-MS Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow (e.g., 1.1 mL/min) |
| Injection Mode | Splitless |
| Oven Program | Initial temp 100°C, ramp to 290°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detector | Quadrupole or Ion Trap |
Spectroscopic Techniques for Structural and Mechanistic Investigations
Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its atomic connectivity, three-dimensional shape, and fragmentation behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Standard one-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org
For a complete structural assignment and conformational analysis of this compound, advanced two-dimensional (2D) NMR techniques are employed. researchgate.net
COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling correlations, identifying adjacent protons within the piperidone ring and on the phenyl substituent.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting the phenyl ring to the piperidone core.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule, such as the axial or equatorial position of the phenyl group on the piperidone ring. acs.org
Furthermore, Variable Temperature NMR (VT-NMR) can be used to study dynamic processes, such as ring inversion or rotation around single bonds, by observing changes in the NMR spectrum at different temperatures. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C2-H (axial/equatorial) | ~3.0-3.5 | ~50-55 |
| C3-H | ~3.5-4.0 | ~55-60 |
| C=O | - | ~205-210 |
| C5-H (axial/equatorial) | ~2.5-3.0 | ~45-50 |
| C6-H (axial/equatorial) | ~3.0-3.5 | ~50-55 |
| Phenyl-H | ~7.2-7.4 | ~126-138 |
Note: Predicted values are illustrative and can vary based on solvent and substitution.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. mdpi.com Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. nih.gov In an MS/MS experiment, the parent ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.
The resulting fragmentation pattern is a fingerprint that aids in structural confirmation. For N-substituted 4-piperidone structures, characteristic fragmentation includes cleavage of the piperidine (B6355638) ring and losses related to the substituents. wvu.edu For this compound, key fragmentation pathways would likely involve:
Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl group.
Piperidine Ring Cleavage: Formation of characteristic ions resulting from the opening of the heterocyclic ring. chromatographyonline.com
Loss of Phenyl Group: Cleavage of the C-C bond connecting the phenyl ring to the piperidone core.
Formation of Tropylium Ion: A common fragment at m/z 91, corresponding to [C₇H₇]⁺, arising from the phenyl-containing portion of the molecule.
Table 4: Plausible MS/MS Fragment Ions for Protonated this compound ([M+H]⁺)
| m/z | Possible Fragment Structure/Loss |
|---|---|
| [M+H]⁺ - H₂O | Loss of water |
| [M+H]⁺ - CO | Loss of carbon monoxide |
| [M+H]⁺ - C₆H₅ | Loss of the phenyl radical |
| 91 | Tropylium ion ([C₇H₇]⁺) |
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation.
For derivatives of 4-piperidone, studies have consistently shown that the six-membered piperidine ring typically adopts a chair conformation to minimize steric strain. iucr.orgchemrevlett.comresearchgate.net X-ray analysis of this compound would be expected to confirm this chair conformation. It would also definitively establish the orientation of the phenyl group at the C3 position, determining whether it occupies an equatorial or axial position in the crystal lattice. chemrevlett.com In cases where the molecule is chiral (e.g., through substitution), X-ray diffraction of a crystal grown with a single enantiomer can be used to determine the absolute configuration. iucr.org
Table 5: Key Parameters Determined by Single-Crystal X-ray Diffraction
| Parameter | Information Provided |
|---|---|
| Crystal System & Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit in the crystal |
| Atomic Coordinates | Precise 3D position of each atom in the molecule |
| Bond Lengths & Angles | Geometric details of the molecular structure |
| Torsional Angles | Conformation of the piperidone ring and substituent orientation |
Thermal and Rheological Characterization of this compound and its Derivatives
The thermal and rheological properties of this compound and its derivatives are crucial for understanding their physical stability, processing behavior, and material characteristics under varying temperature and stress conditions. These analyses provide fundamental data on phase transitions, thermal stability, and flow behavior.
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to characterize the behavior of materials as a function of temperature.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This technique is highly sensitive for studying thermotropic properties and is used to determine key transition temperatures. nih.gov For a compound like this compound, DSC can identify the melting point (T_m), crystallization temperature (T_c), and glass transition temperature (T_g) for amorphous forms. The enthalpy associated with these transitions, such as the enthalpy of fusion (ΔH_m), provides insight into the material's crystallinity and intermolecular forces. psu.edu Studies on related heterocyclic compounds have used DSC to identify sharp endothermic peaks corresponding to melting points and exothermic events at higher temperatures indicating decomposition or polymerization. psu.eduresearchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is critical for determining the thermal stability and decomposition profile of a compound. For this compound derivatives, TGA curves would indicate the onset temperature of decomposition and the temperature at which significant weight loss occurs (e.g., 5% or 10% weight loss), providing a measure of their thermal stability. mdpi.com
While specific thermal data for this compound is not extensively published, research on other 4-piperidone derivatives provides insight into the type of thermodynamic data that can be obtained. For instance, studies using bomb calorimetry and Calvet microcalorimetry have determined the standard molar enthalpies of combustion, vaporization, and formation for compounds like 1-methyl-4-piperidone (B142233) and 1-benzyl-4-piperidone. researchgate.net Such data is fundamental to understanding the energetic properties and molecular stability of the piperidone ring system.
Below is an illustrative table of thermal properties that can be determined for 4-piperidone derivatives, based on established analytical methods.
| Property | Analytical Technique | Description | Illustrative Value Range for Piperidone Derivatives |
| Melting Point (T_m) | DSC | Temperature at which the solid phase transitions to liquid. | 80 - 180 °C |
| Onset Decomposition Temp. (T_d) | TGA | Temperature at which significant mass loss begins. | 200 - 350 °C |
| Enthalpy of Fusion (ΔH_m) | DSC | Heat absorbed during the melting of a solid. | 20 - 40 kJ/mol |
| Enthalpy of Vaporization (ΔH_vap) | Calvet Microcalorimetry | Heat required to transform a liquid into a gas. | 60 - 90 kJ/mol researchgate.net |
| Enthalpy of Formation (Δ_fH_m^o(g)) | Derived from Calorimetry | Enthalpy change when 1 mole of the compound is formed from its elements in their standard states. researchgate.net | Varies with substitution |
Rheological Characterization
Rheology is the study of the flow and deformation of matter, describing the relationship between force, deformation, and time. technologynetworks.com The rheological properties of this compound, particularly in its molten state or in solution, are essential for applications involving processing, formulation, and material handling.
Key rheological parameters include:
Viscosity (η): A measure of a fluid's internal resistance to flow. technologynetworks.com For non-Newtonian materials, viscosity can change with the applied shear rate.
Storage Modulus (G'): Represents the elastic component of a viscoelastic material, indicating the energy stored during deformation.
Loss Modulus (G''): Represents the viscous component, indicating the energy dissipated as heat during deformation. nih.gov
An illustrative table summarizing the rheological parameters and their significance is provided below.
| Parameter | Symbol | Description | Significance for this compound |
| Zero-Shear Viscosity | η_0 | Viscosity at a very low shear rate, reflecting the material's internal structure at rest. technologynetworks.com | Indicates molecular weight and degree of intermolecular entanglement in the melt. |
| Storage Modulus | G' | A measure of the elastic response of the material. | Characterizes the solid-like behavior of the material. |
| Loss Modulus | G'' | A measure of the viscous response of the material. | Characterizes the liquid-like behavior and energy dissipation. |
| Loss Tangent | tan(δ) = G''/G' | Ratio of loss to storage modulus, indicating whether a material is more solid-like (tan(δ) < 1) or liquid-like (tan(δ) > 1). technologynetworks.com | Defines the viscoelastic nature under specific conditions of temperature and frequency. |
In Situ and Operando Spectroscopic Monitoring of this compound Transformations
Understanding the reaction mechanisms, identifying transient intermediates, and optimizing reaction kinetics for the synthesis and subsequent transformations of this compound requires advanced analytical techniques that can probe the chemical system under actual reaction conditions. In situ and operando spectroscopy are powerful methodologies for achieving this by providing real-time molecular-level information as a reaction proceeds. spectroscopyonline.comnih.gov
In situ refers to the analysis of a material in its reaction environment, while operando (Latin for "working") spectroscopy couples this in situ characterization with the simultaneous measurement of catalytic activity or reaction performance. spectroscopyonline.com This dual approach allows for the direct correlation of structural changes with reactivity, providing profound insights into reaction pathways. rsc.org
Spectroscopic Techniques for Real-Time Monitoring
Several spectroscopic techniques can be adapted for in situ and operando studies of reactions involving this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR is highly effective for monitoring reactions in real-time, particularly in flow chemistry setups. researchgate.net For transformations involving this compound, FTIR can track the reaction progress by monitoring the characteristic vibrational bands of key functional groups. For instance, the strong carbonyl (C=O) stretching absorption of the piperidone ring (typically ~1720 cm⁻¹) can be monitored to follow its consumption or formation. The appearance or disappearance of other bands, such as N-H, C-N, or aromatic C-H stretches, can provide detailed information on bond formation and cleavage, allowing for the identification of intermediates and products. doi.org
Raman Spectroscopy: Operando Raman spectroscopy is complementary to FTIR and is particularly advantageous for studying reactions in aqueous media and for analyzing solid catalysts or reagents. spectroscopyonline.com It provides vibrational information about the molecular structure of species present in a reaction. ornl.gov In the context of this compound synthesis, such as the reductive amination of a precursor, Raman spectroscopy could monitor the C=O bond, the formation of imine intermediates, and changes to the phenyl ring substitutions, all while correlating these structural events with the rate of product formation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of flow NMR techniques allows for the continuous, real-time monitoring of chemical reactions. beilstein-journals.org By flowing the reaction mixture through an NMR tube within the spectrometer, one can acquire spectra at regular intervals to quantify the concentrations of reactants, intermediates, and products. nih.govscilit.com For a reaction involving this compound, ¹H and ¹³C NMR spectra would provide unambiguous structural identification and quantification of each species, enabling the determination of reaction kinetics, reaction order, and the elucidation of complex mechanistic pathways.
The table below summarizes how these advanced spectroscopic methods could be applied to study transformations of this compound.
| Spectroscopic Method | Mode | Information Obtained | Application to this compound Transformations |
| FTIR Spectroscopy | In situ / Operando | Real-time tracking of functional group changes (e.g., C=O, N-H, C-N). | Monitoring the progress of condensation, reduction, or substitution reactions by observing characteristic vibrational bands of reactants and products. researchgate.netdoi.org |
| Raman Spectroscopy | In situ / Operando | Vibrational fingerprint of molecules, catalyst surface species, and intermediates. | Elucidating catalyst-substrate interactions in heterogeneous catalysis; identifying intermediates in synthesis. spectroscopyonline.comornl.gov |
| NMR Spectroscopy | In situ / Flow | Quantitative concentration data for all soluble species (reactants, intermediates, products). | Determining precise reaction kinetics, identifying transient intermediates, and confirming reaction mechanisms. beilstein-journals.orgscilit.com |
Emerging Research Avenues and Future Prospects for 3 Phenyl 4 Piperidone Chemistry
Integration of 3-Phenyl-4-piperidone into Supramolecular Assemblies and Materials
The unique structural characteristics of this compound, including its hydrogen bonding capabilities (N-H and C=O groups) and potential for π-π stacking (phenyl ring), make it an ideal candidate for the construction of supramolecular assemblies. Researchers are exploring the incorporation of this scaffold into metal-organic frameworks (MOFs), coordination polymers, and other organized architectures. The piperidone ring can act as a multidentate ligand, coordinating with metal ions to form well-defined, porous structures. These materials could find applications in gas storage, separation, and heterogeneous catalysis.
Furthermore, derivatization of the phenyl ring or the piperidone nitrogen allows for the introduction of specific functionalities to direct self-assembly processes. By appending recognition motifs, researchers can design this compound-based molecules that form predictable patterns, such as gels, liquid crystals, or nanofibers, through non-covalent interactions. These advanced materials hold promise for applications in areas like drug delivery, tissue engineering, and sensor technology.
Design of Novel Catalytic Systems Utilizing this compound Derivatives
The inherent chirality and conformational rigidity of the piperidine (B6355638) ring have made it a valuable component in asymmetric catalysis. Emerging research focuses on utilizing chiral derivatives of this compound as organocatalysts or as ligands for transition metal catalysts. The strategic placement of substituents on the piperidone core can create a well-defined chiral environment, enabling high stereocontrol in a variety of chemical transformations.
For instance, bifunctional catalysts can be designed where the piperidone nitrogen acts as a Lewis base and another functional group (e.g., a thiourea (B124793) or squaramide moiety attached to the phenyl ring) serves as a hydrogen-bond donor. Such catalysts are being investigated for their efficacy in promoting reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.gov The piperidine scaffold itself can act as an effective organo-base catalyst in multi-component reactions for synthesizing structurally diverse molecules. researchgate.net Moreover, the development of hybrid catalytic systems, which combine the enzymatic activity of transaminases with organocatalysis involving piperidine intermediates, is opening new pathways for synthesizing chiral building blocks and natural products. nih.gov
Exploration of this compound in Optoelectronic and Polymer Applications
The application of piperidone-containing structures is expanding into materials science, particularly in the development of functional polymers. Research has demonstrated the synthesis of poly(aryl piperidinium) polymers by reacting piperidone monomers with aromatic monomers. These polymers are being investigated for use as anion exchange membranes (AEMs) in fuel cells and other electrochemical devices. google.com The piperidinium (B107235) cation incorporated into the polymer backbone provides ionic conductivity, and the robust aryl-ether linkages offer chemical and thermal stability.
While the direct application of this compound in optoelectronics is still a nascent field, its rigid aromatic structure suggests potential. By modifying the phenyl group with electron-donating or electron-withdrawing groups, or by extending the π-conjugated system, it may be possible to tune the photophysical properties of these molecules. Such derivatives could be explored as components in organic light-emitting diodes (OLEDs), fluorescent sensors, or nonlinear optical materials. The synthesis of pyrido[4,3-a]phenazines, which involves heterocyclic cores, has shown promise in creating compounds with interesting electronic properties for potential optoelectronic applications. mdpi.com
Table 1: Properties of Piperidinium-Based Anion Exchange Membranes
| Polymer Name | Monomers Used | Tensile Strength (MPa) | Elongation at Break (%) | Anion |
|---|---|---|---|---|
| PAP-ASU-1-x | 3-oxo-6-azoniaspiro[5.5]undecane iodide, 2,2,2-trifluoroacetophenone, biphenyl | ≥ 60 | ≥ 150 | Hydroxide, Bicarbonate, or Carbonate |
This table is interactive and can be sorted by column.
Cutting-Edge Methodologies for Stereoselective Access to this compound Enantiomers
The biological activity of chiral piperidines is often dependent on their absolute stereochemistry. Consequently, the development of efficient and highly stereoselective methods to access enantiomerically pure this compound derivatives is a major focus of current research.
One prominent strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.orgsnnu.edu.cn This method couples arylboronic acids with dihydropyridine (B1217469) precursors to furnish 3-substituted tetrahydropyridines with high yields and excellent enantioselectivity. nih.govacs.orgsnnu.edu.cn Subsequent oxidation can then provide the desired chiral this compound. This approach offers broad functional group tolerance and is scalable. acs.org
Another powerful technique is the intramolecular aza-Michael reaction. whiterose.ac.uk Chiral phosphoric acid catalysts can promote the cyclization of carefully designed acyclic precursors, establishing the stereocenter at the 3-position with high enantiomeric excess. whiterose.ac.uk Additionally, methods based on chiral auxiliaries, such as the Evans auxiliary, have been employed to introduce the amino group with high enantioselectivity, followed by intramolecular cyclization to form the piperidone ring. nih.gov These advanced synthetic tools are crucial for building libraries of chiral this compound analogues for drug discovery and development. acs.org
Table 2: Comparison of Asymmetric Synthesis Methods for 3-Substituted Piperidines
| Method | Catalyst/Auxiliary | Key Reaction Step | Enantioselectivity (ee or er) | Reference |
|---|---|---|---|---|
| Rh-Catalyzed Reductive Heck | [Rh(cod)(OH)]₂ / Chiral Bisphosphine Ligand | Asymmetric Carbometalation | Up to 96% ee | acs.org |
| Aza-Michael Cyclization | Chiral Phosphoric Acid | Intramolecular Conjugate Addition | Up to 97:3 er | whiterose.ac.uk |
This table is interactive and can be sorted by column.
Discovery of Unprecedented Reactivity and Transformations of the this compound Core
Researchers are continually pushing the boundaries of chemical reactivity to uncover novel transformations of the this compound scaffold. Beyond classical reactions targeting the ketone or the secondary amine, new methods are emerging that allow for precise modification of the heterocyclic core. For example, oxidative dearomatization of related furan-containing precursors can lead to complex polycyclic structures, suggesting that the phenyl ring of this compound could be a target for similar dearomatization strategies to access novel molecular architectures. nih.gov
The development of catalyst-free, multi-component reactions represents another frontier. These reactions allow for the rapid assembly of complex, polyfunctionalized piperidine derivatives from simple starting materials in a single step, often under environmentally benign conditions. acs.org Furthermore, post-condensation modifications of synthesized piperidone structures, such as selective reductions, oxidations of the dihydropyridine core, and exchanges of N-substituents, are being explored to diversify the range of accessible compounds. mdpi.com These novel synthetic methodologies not only provide efficient access to new derivatives but also open the door to discovering unexpected reactivity and reaction pathways.
Interdisciplinary Research Initiatives Integrating this compound Chemistry
The versatility of the this compound scaffold makes it an ideal platform for interdisciplinary research. Collaborations between synthetic organic chemists, medicinal chemists, materials scientists, and chemical biologists are driving innovation and uncovering new applications.
In medicinal chemistry, the scaffold is being used as a conformationally restricted isostere of phenylalanine to design enzyme inhibitors, such as those targeting renin. nih.gov Molecular modeling and computer simulations are used to guide the design of these inhibitors, integrating computational chemistry with synthetic efforts. nih.gov In the realm of materials science, as mentioned, piperidone derivatives are key components in the development of advanced polymer membranes for energy applications, a field that combines polymer chemistry with electrochemistry and engineering. google.com The intersection of biocatalysis and organocatalysis is creating hybrid synthetic strategies for producing valuable piperidine alkaloids, merging the principles of enzymology with traditional organic synthesis. nih.gov These synergistic initiatives are essential for translating fundamental chemical discoveries into practical solutions for challenges in medicine, energy, and beyond.
Q & A
Q. What are the recommended synthetic routes for 3-Phenyl-4-piperidone with high purity, and how can impurities be minimized?
Methodological Answer:
- Nucleophilic substitution is a common approach, where a piperidone scaffold is functionalized with a phenyl group via coupling reactions. For example, using 4-piperidone derivatives and aryl halides in the presence of palladium catalysts (e.g., Suzuki-Miyaura coupling) .
- Purification: High-performance liquid chromatography (HPLC) with reverse-phase C18 columns or recrystallization using ethanol/water mixtures can isolate the compound at ≥95% purity. Monitor intermediates using thin-layer chromatography (TLC) to detect side products .
- Critical Step: Ensure anhydrous conditions during synthesis to prevent hydrolysis of intermediates.
Q. Which analytical techniques are essential for characterizing this compound and validating its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the phenyl group integration (e.g., aromatic protons at δ 7.2–7.5 ppm) and piperidone ring conformation (e.g., carbonyl carbon at ~208 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., CHNO, MW 175.11 g/mol).
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and bond angles, particularly if the compound is part of a chiral series .
Q. How should researchers design in vitro assays to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Assay Types: Use enzyme inhibition assays (e.g., kinase or protease targets) or cell viability assays (e.g., MTT or ATP-based luminescence) to quantify activity.
- Controls: Include positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO) to normalize results.
- Statistical Validation: Apply two-way ANOVA to compare dose-response curves across derivatives and Student’s t-test for pairwise comparisons (p < 0.05 for significance) .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound analogs?
Methodological Answer:
- Systematic Variation: Synthesize derivatives with incremental modifications (e.g., substituent position on the phenyl ring) to isolate contributing factors.
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and identify steric/electronic mismatches between experimental and theoretical data .
- Data Triangulation: Cross-validate results using orthogonal assays (e.g., surface plasmon resonance for binding kinetics alongside enzymatic assays) .
Q. What computational strategies are effective in optimizing this compound derivatives for drug discovery?
Methodological Answer:
- Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bonds with the piperidone carbonyl) using tools like Schrödinger’s Phase.
- QSAR Analysis: Build quantitative structure-activity relationship models with descriptors such as logP, polar surface area, and Hammett constants to predict bioactivity .
- MD Simulations: Run 100-ns molecular dynamics simulations to assess compound stability in target binding pockets (e.g., using GROMACS) .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound-based therapeutics?
Methodological Answer:
- Pharmacokinetic Profiling: Measure bioavailability, plasma half-life, and tissue distribution to identify metabolic instability or poor absorption.
- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo activity .
- Species-Specific Factors: Test derivatives in multiple animal models (e.g., rodents vs. non-human primates) to account for interspecies variability in target expression .
Methodological Best Practices
- Data Documentation: Include raw data tables in appendices (e.g., IC values, spectral peaks) to enable reproducibility .
- Ethical Compliance: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .
- Safety Protocols: Follow GHS guidelines for handling irritants (e.g., wear nitrile gloves, use fume hoods) and dispose of waste via incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
